1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine
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Overview
Description
1-Isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C₁₃H₁₉N₃O₄S It is a piperazine derivative, characterized by the presence of an isopropyl group and a nitrophenylsulfonyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: Another approach involves the aza-Michael addition of protected 1,2-diamines with sulfonium salts, followed by deprotection to yield the desired piperazine derivative.
Chemical Reactions Analysis
1-Isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
1-Isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-isopropyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with the nitrophenyl group in a different position.
1-isopropyl-4-[(2-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H19N3O4S/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-6-4-3-5-12(13)16(17)18/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
SXJYMWKCHKEWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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